molecular formula C10H19FN2 B1531800 1-[(1R,2R)-2-fluorocyclohexyl]piperazine CAS No. 2165487-36-3

1-[(1R,2R)-2-fluorocyclohexyl]piperazine

Cat. No. B1531800
M. Wt: 186.27 g/mol
InChI Key: WLUAREPMTQSKGO-NXEZZACHSA-N
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Description

“1-[(1R,2R)-2-fluorocyclohexyl]piperazine” is a chemical compound with the molecular formula C10H19FN2 and a molecular weight of 186.27 g/mol .

Scientific Research Applications

Positron Emission Tomography Radiotracers

Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), designed with reduced lipophilicity, show promise for use as positron emission tomography (PET) radiotracers in oncology. These analogues demonstrate affinity for receptor subtypes, with specific chiral analogues exhibiting selectivity towards σ(2) receptors, suggesting potential for tumor cell entry and minimal antiproliferative activity (Abate et al., 2011).

Anti-Mycobacterial Activity

Piperazine and its analogues have been identified as key structures in compounds with potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's role in developing new anti-TB molecules (Girase et al., 2020).

Antagonist Activity

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperazine groups have shown 5-HT2 antagonist activity. Such compounds may have therapeutic applications in conditions mediated by 5-HT2 receptors (Watanabe et al., 1992).

Quinolone Antibacterials

In the development of fluoroquinolones, modifications involving piperazine at the C7 position have been explored to enhance antimicrobial efficacy and reduce side-effects. Certain structural features, such as alkylated pyrrolidine or piperazine, improve potency against Gram-positive bacteria and serum half-life (Domagala, 1994).

Adenosine A2a Receptor Antagonists

Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. Such compounds show oral activity in rodent models of Parkinson's disease, indicating their potential in therapeutic applications (Vu et al., 2004).

Efflux Pump Inhibition

Studies on 1-(1-naphthylmethyl)-piperazine (NMP) have demonstrated its ability to reverse multidrug resistance by inhibiting efflux pumps in bacteria, showing potential in addressing antimicrobial resistance (Pannek et al., 2006).

properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclohexyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAREPMTQSKGO-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R,2R)-2-fluorocyclohexyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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